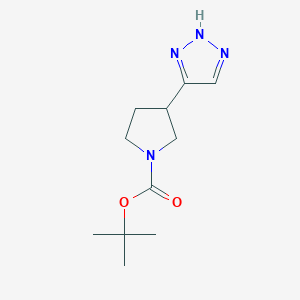

![molecular formula C14H11BrO2 B2835766 3-[(2-Bromobenzyl)oxy]benzaldehyde CAS No. 728885-44-7](/img/structure/B2835766.png)

3-[(2-Bromobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

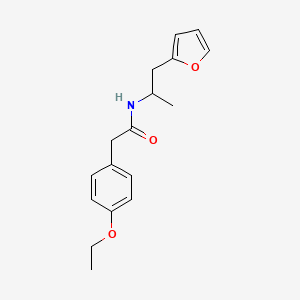

3-[(2-Bromobenzyl)oxy]benzaldehyde is a unique chemical compound with the empirical formula C14H11BrO2 . It has a molecular weight of 291.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-[(2-Bromobenzyl)oxy]benzaldehyde contains a total of 29 bonds; 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

3-[(2-Bromobenzyl)oxy]benzaldehyde is a liquid at room temperature .Scientific Research Applications

Synthesis and Characterization Substituted 2-bromobenzaldehydes, closely related to 3-[(2-Bromobenzyl)oxy]benzaldehyde, have been synthesized using a palladium-catalyzed ortho-bromination process. This method highlights the compound's relevance in the synthesis of complex molecules through selective bromination, serving as a key step in organic synthesis (Dubost et al., 2011). Additionally, spectral and computational analyses of related bromobenzaldehydes and their oximes offer insights into their structural characteristics and potential chemical behaviors, emphasizing their applications in understanding molecular conformations and properties (Balachander & Manimekalai, 2017).

Catalytic Applications Research into the catalytic oxidation of benzyl alcohols to aromatic carbonyl compounds using dinuclear oxidovanadium(IV) complexes underlines the potential of bromobenzyl derivatives in catalysis. This study showcases the influence of halogen substituents on catalytic efficiency and selectivity, providing a pathway for the development of greener catalytic processes (Bikas et al., 2017). Another example involves the Cu(OAc)2-catalyzed oxyfunctionalization directed by para-hydroxyl groups, indicating the compound's utility in the functionalization of primary and secondary benzyl groups (Jiang et al., 2014).

Mechanistic Insights Studies on the activation of benzyl bromides and related molecules through single-electron-transfer processes for radical reactions provide mechanistic insights that are crucial for developing new synthetic methodologies. This research underscores the versatility of benzyl bromides in facilitating unconventional transformations under mild conditions (Li et al., 2016).

Safety and Hazards

properties

IUPAC Name |

3-[(2-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXYDNXWEIIGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Bromobenzyl)oxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

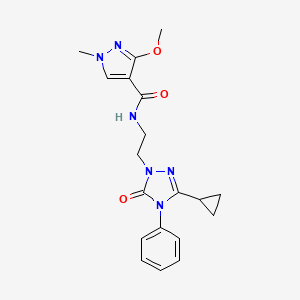

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2835686.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)

![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2835694.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2835695.png)

![N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2835698.png)

![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)

![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)

![4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2835704.png)